molecular formula C14H15NOS B5705507 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone

3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone

Cat. No. B5705507
M. Wt: 245.34 g/mol
InChI Key: XDAZTCVUXATESM-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly known as bath salts. This compound has gained popularity in recent years due to its psychoactive effects and has been used as a recreational drug. However, the focus of

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their function, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels results in the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone include increased heart rate, increased blood pressure, and increased body temperature. It also leads to feelings of euphoria, increased energy, and increased sociability. However, this compound also has negative effects such as anxiety, paranoia, and agitation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments include its potent inhibition of the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, the limitations of using this compound include its psychoactive effects, which can make it difficult to control the behavior of test subjects.

Future Directions

There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of research could focus on the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research could focus on the development of new treatments for addiction and other psychiatric disorders that involve these neurotransmitters. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its mechanism of action.

Synthesis Methods

The synthesis of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a complex process that involves multiple steps. The synthesis process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The next step involves the reaction of 2-thiophenyl chloride with 4-methylpropiophenone to form 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one. The final step involves the reduction of 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one with lithium aluminum hydride to form 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone.

Scientific Research Applications

3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found that this compound acts as a potent inhibitor of the dopamine transporter and the norepinephrine transporter. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in its psychoactive effects.

properties

IUPAC Name

3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZTCVUXATESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one

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